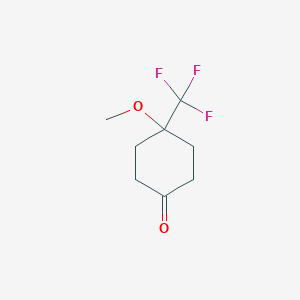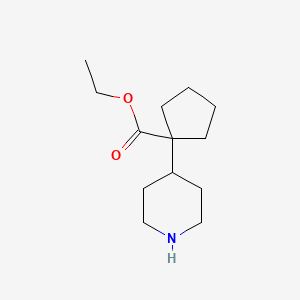
1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a pyrrolidine ring with two carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the use of tert-butyl nitrite for the nitrosation of secondary amines under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific methods can vary depending on the desired application and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)2-ethyl(2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a significant role in its reactivity and stability . The compound may interact with enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-tert-Butyl-1-methylcyclohexane: Known for its stability due to the equatorial position of the tert-butyl group.
tert-Butyl nitrite: Used in similar synthetic applications and known for its efficiency under solvent-free conditions.
Propiedades
Fórmula molecular |
C13H23NO4 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-ethyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-9(2)7-8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 |
Clave InChI |
IQWOMDHVSKITEF-UWVGGRQHSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)C |
SMILES canónico |
CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-((6-Vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B8326876.png)
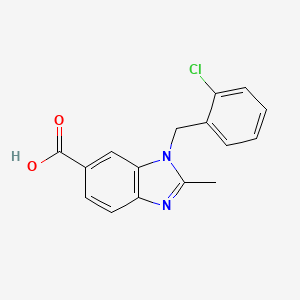



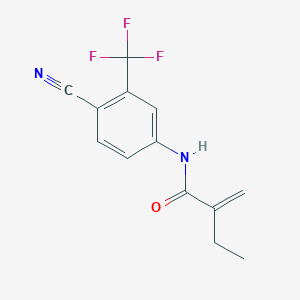

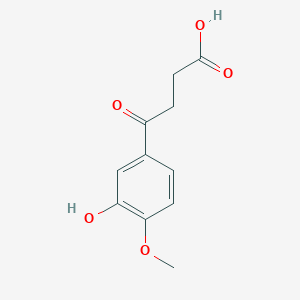


![(S)-2-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)isoindoline-1,3-dione](/img/structure/B8326937.png)
